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Compound of Interest

Compound Name: Antitumor agent-93

Cat. No.: B11936159

Disclaimer: The term "Antitumor agent-93" is not uniquely assigned to a single compound in
scientific literature. This guide focuses on ONT-093 (also known as OC144-093), a P-
glycoprotein inhibitor, for which the most comprehensive data was identified.

Introduction

ONT-093 is an orally bioavailable, potent, and selective inhibitor of P-glycoprotein (P-gp), a key
transporter involved in multidrug resistance (MDR) in cancer cells. By blocking the P-gp efflux
pump, ONT-093 aims to restore and enhance the efficacy of various chemotherapeutic agents
that are P-gp substrates. This document provides a detailed overview of the pharmacokinetics
and pharmacodynamics of ONT-093 based on preclinical and clinical data.

Pharmacodynamics

The primary pharmacodynamic effect of ONT-093 is the inhibition of P-glycoprotein.

Mechanism of Action: P-glycoprotein, the product of the multidrug resistance (MDR1) gene, is
an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of
cancer cells, thereby reducing their intracellular concentration and therapeutic effect. ONT-093
competitively binds to P-gp, inhibiting its function. This leads to an increased intracellular
accumulation of co-administered chemotherapeutic agents in resistant cancer cells, ultimately
restoring their cytotoxic activity. Preclinical studies have shown that ONT-093 can reverse
multidrug resistance at nanomolar concentrations.[1][2]
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Pharmacokinetics

The pharmacokinetic profile of ONT-093 has been evaluated in preclinical models and in Phase
| clinical trials, both as a single agent and in combination with chemotherapy.

Preclinical Pharmacokinetics

In preclinical studies involving rodents and dogs, ONT-093 demonstrated good oral
bioavailability, exceeding 50%.

Clinical Pharmacokinetics

Two key clinical studies have provided data on the pharmacokinetics of ONT-093 in cancer

patients.

Table 1: Pharmacokinetic Parameters of ONT-093 in Combination with Intravenous

Paclitaxel[1]

Parameter Value Notes

Administered before and after

ONT-093 Dose 300-500 mg _
paclitaxel
3- to 5-fold higher than in
Mean Cmax of ONT-093 9 uM (range: 5-15 uM) ) )
single-agent studies
Paclitaxel Dose 150-175 mg/m2 Intravenous infusion
) ) Observed at the 500 mg ONT-
Effect on Paclitaxel AUC 45-65% increase

093 dose level

Table 2: Pharmacokinetic Parameters of Docetaxel in Combination with Oral ONT-093[2]
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Oral Docetaxel (100 mg) + Intravenous Docetaxel
Parameter

ONT-093 (500 mg) (100 mg)
Cmax 415 + 255 ng/mL 2124 + 1054 ng/mL
AUCO-00 844 + 753 ng-h/mL 2571 + 1598 ng-h/mL
kel 0.810 £ 0.296 h—1 1.318+0.785 h?
Apparent Relative Oral

26 + 8% N/A

Bioavailability of Docetaxel

Experimental Protocols

The following are summaries of the methodologies used in the key clinical trials of ONT-093.
Please note that these are based on abstracts, and for complete protocol details, the full-text
publications should be consulted.

Phase | Study of ONT-093 with Paclitaxel[1]

o Study Design: A Phase |, open-label, dose-escalation trial.
o Patient Population: 18 patients with advanced cancer.
e Treatment Regimen:
o Cycle 1: Paclitaxel alone (150-175 mg/mz V) repeated every 21 days.

o Subsequent Cycles: ONT-093 (300-500 mg orally) administered before and after paclitaxel
infusion.

o Pharmacokinetic Sampling: Plasma samples were collected to determine the
pharmacokinetic parameters of both paclitaxel and ONT-093.

e Primary Endpoints: To determine the maximum tolerated dose (MTD) and dose-limiting
toxicities (DLTs) of the combination.

e Secondary Endpoints: To characterize the pharmacokinetic profile of the combination.
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Proof-of-Concept Study of Oral Docetaxel with ONT-093

o Study Design: A randomized, two-period crossover study.

o Patient Population: 12 patients with advanced solid tumors.

e Treatment Regimen:
o Course 1: 100 mg oral docetaxel combined with 500 mg oral ONT-093.
o Course 2 (2 weeks later): 100 mg intravenous docetaxel alone.
o The sequence of the courses was randomized.

e Pharmacokinetic Sampling: Blood samples were collected to measure docetaxel
concentrations and determine its pharmacokinetic parameters after both oral and
intravenous administration.

» Primary Endpoint: To determine the apparent relative oral bioavailability of docetaxel when
co-administered with ONT-093.

e Secondary Endpoints: To assess the safety of the combination.

Visualizations
Signaling Pathway: Mechanism of Action of ONT-093
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Caption: Mechanism of ONT-093 in overcoming multidrug resistance.

Experimental Workflow: Oral Bioavailability Study
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Caption: Workflow of the oral docetaxel and ONT-093 study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pharmacokinetics-and-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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